[2-Oxo-2-(piperidin-1-yl)ethyl](triphenyl)arsanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-2-(piperidin-1-yl)ethylarsanium bromide is a complex organoarsenic compound It is characterized by the presence of a piperidine ring, a triphenylarsanium group, and a bromide ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(piperidin-1-yl)ethylarsanium bromide typically involves the reaction of triphenylarsine with a piperidine derivative under specific conditions. One common method includes the use of a brominating agent to introduce the bromide ion into the compound. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired quality and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxo-2-(piperidin-1-yl)ethylarsanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of arsenic.
Reduction: Reduction reactions can convert the compound into lower oxidation states.
Substitution: The bromide ion can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, cyanides, and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-Oxo-2-(piperidin-1-yl)ethylarsanium bromide is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical transformations, making it valuable for the synthesis of complex organic molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form stable complexes with proteins and nucleic acids makes it a useful tool for probing biological systems.
Medicine
In medicine, 2-Oxo-2-(piperidin-1-yl)ethylarsanium bromide is investigated for its potential therapeutic applications. Its unique chemical properties may allow it to act as a drug candidate for certain diseases, although further research is needed to fully understand its efficacy and safety.
Industry
In industrial applications, this compound is used in the development of advanced materials and catalysts. Its ability to undergo various chemical reactions makes it a versatile component in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Oxo-2-(piperidin-1-yl)ethylarsanium bromide involves its interaction with specific molecular targets. The compound can bind to proteins and nucleic acids, altering their structure and function. This interaction can lead to various biological effects, depending on the specific target and context. The pathways involved in these interactions are complex and may include modulation of enzyme activity, disruption of cellular processes, and induction of specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylarsine: A simpler organoarsenic compound with similar chemical properties.
Piperidine Derivatives: Compounds containing the piperidine ring, which may exhibit similar biological activities.
Arsenic Bromides: Compounds containing arsenic and bromide ions, which may undergo similar chemical reactions.
Uniqueness
2-Oxo-2-(piperidin-1-yl)ethylarsanium bromide is unique due to its combination of a piperidine ring, triphenylarsanium group, and bromide ion This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Propiedades
Número CAS |
112601-97-5 |
---|---|
Fórmula molecular |
C25H27AsBrNO |
Peso molecular |
512.3 g/mol |
Nombre IUPAC |
(2-oxo-2-piperidin-1-ylethyl)-triphenylarsanium;bromide |
InChI |
InChI=1S/C25H27AsNO.BrH/c28-25(27-19-11-4-12-20-27)21-26(22-13-5-1-6-14-22,23-15-7-2-8-16-23)24-17-9-3-10-18-24;/h1-3,5-10,13-18H,4,11-12,19-21H2;1H/q+1;/p-1 |
Clave InChI |
NDUZPAQLIGSVPT-UHFFFAOYSA-M |
SMILES canónico |
C1CCN(CC1)C(=O)C[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.